
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BNPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been used as a fluorescent probe for detecting protein-protein interactions and enzyme activity. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been investigated for its potential use in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been shown to reduce the growth and proliferation of cancer cells. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities. Additionally, 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one has a unique structure that makes it useful for various applications. However, there are also limitations to using 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one. One area of interest is the development of new drugs and therapies based on 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Researchers are also investigating the use of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one as a fluorescent probe for detecting protein-protein interactions and enzyme activity. Additionally, there is ongoing research on the mechanism of action of 6-bromo-2-(2-chloro-4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its potential applications in the treatment of various diseases.
properties
IUPAC Name |
6-bromo-2-(2-chloro-4-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClN2O4/c15-7-1-4-12-10(5-7)14(19)22-13(17-12)9-3-2-8(18(20)21)6-11(9)16/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFQGMZVOCHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



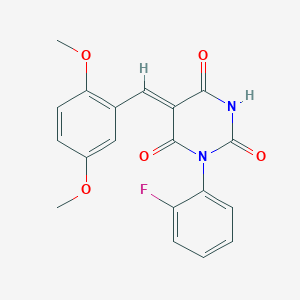
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3604547.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604549.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B3604551.png)
![methyl 2-[(2-methyl-3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604561.png)
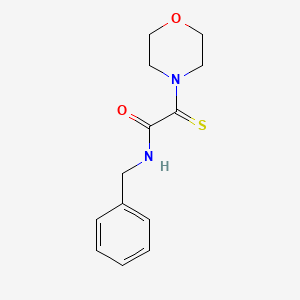
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3604583.png)
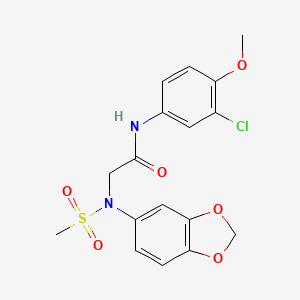
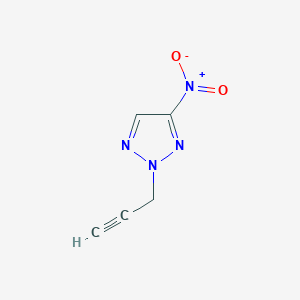
![methyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B3604602.png)
![{3-[(4-iodobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3604611.png)
![4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B3604614.png)
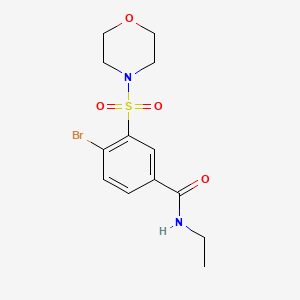
![6-{[(2-methyl-8-quinolinyl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3604633.png)